4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Overview
Description
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and unique structural features, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and acetone . This could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Catalysts such as Lewis acids (e.g., zinc chloride) may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A closely related compound with similar structural features but lacking the ester group.
2,2,6,6-Tetramethylpiperidine: Another related compound, differing by the absence of the carbonyl group.
Uniqueness
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is unique due to its ester functionality, which allows for a broader range of chemical reactions and applications. The presence of the ester group enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-7(13)8(9(14)15-5)11(3,4)12-10/h8,12H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMQLOFIFWFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676091 | |
Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-55-5 | |
Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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